molecular formula C18H27N3S B2748803 N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 294668-66-9

N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2748803
CAS No.: 294668-66-9
M. Wt: 317.5
InChI Key: GTJUWEDRGYKVLF-UHFFFAOYSA-N
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Description

N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 294668-66-9) is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, a scaffold recognized for its potent biological activities . This structural class has been extensively investigated as Microtubule Targeting Agents (MTAs), which are crucial for developing new anticancer therapeutics . Compounds based on this core structure demonstrate potent antiproliferative effects and function by inhibiting microtubule polymerization, thereby disrupting cell division and leading to apoptosis in cancer cells . A key research value of this structural scaffold is its potential to overcome major clinical resistance mechanisms. Derivatives have shown activity against cancer cell lines that are resistant to conventional drugs like paclitaxel, both by evading the P-glycoprotein (Pgp) drug efflux pump and by maintaining efficacy in cells overexpressing the βIII-tubulin isotype . The molecular design, which incorporates a lipophilic octyl chain, is strategic for enhancing interactions with biological targets. Furthermore, related thieno[2,3-d]pyrimidine analogues are also being explored for other therapeutic targets, including antimycobacterial applications and enzyme inhibition . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-octyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3S/c1-2-3-4-5-6-9-12-19-17-16-14-10-7-8-11-15(14)22-18(16)21-13-20-17/h13H,2-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJUWEDRGYKVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The octyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H27N3S
  • Molecular Weight : 305.49 g/mol
  • IUPAC Name : N-octyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine

Anticancer Activity

N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Human Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of related Mannich bases on human colon cancer cell lines. The findings suggested that modifications in the chemical structure could enhance potency against specific cancer types .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The introduction of various substituents can alter these mechanisms significantly .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar benzothieno-pyrimidine derivatives have shown effectiveness against bacterial and fungal strains.

Case Studies:

  • In Vitro Studies :
    • Research has demonstrated that derivatives of benzothieno-pyrimidines possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects :
    • Combinations of N-octyl derivatives with existing antibiotics have shown synergistic effects, enhancing the overall antimicrobial efficacy .

Neuropharmacological Applications

Emerging studies indicate potential neuroprotective properties for N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine.

Case Studies:

  • Cognitive Enhancement :
    • Investigations into similar compounds have highlighted their ability to improve cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases .
  • Antidepressant Activity :
    • Some studies suggest that modifications to the pyrimidine core can lead to antidepressant-like effects in preclinical models .

Mechanism of Action

The mechanism by which N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The N-octyl substituent distinguishes the target compound from analogs with aromatic, heterocyclic, or shorter alkyl chains. Key structural variations include:

  • Aromatic substituents :
    • N-(4-Chlorophenyl)-7-methyl-... (5a) : A 4-chlorophenyl group and 7-methyl enhance planarity and electron-withdrawing effects, favoring π-π stacking in biological targets. Yield: 85% .
    • N-(4-Methoxyphenyl)-... (8) : A methoxy group increases polarity, improving solubility (logP reduced compared to alkyl analogs). Yield: 68% .
  • Heterocyclic substituents :
    • N-(2-Morpholinylethyl)-... : The morpholine ring introduces hydrogen-bonding capacity, enhancing solubility (predicted pKa = 6.79) .
  • Alkyl/hydrazine substituents :
    • N-Pentyl-2-(methylthio)-... : A pentyl chain and methylthio group balance lipophilicity and metabolic stability. Molecular weight: 437.58 .
    • Hydrazine derivatives : Hydrazine-linked analogs (e.g., from ) exhibit antimicrobial activity due to reactive NH groups .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Weight (g/mol) Yield Key Properties/Bioactivity
Target: N-Octyl-...* Octyl ~332.1 (est.) N/A High lipophilicity (logP ~5.5 est.)
N-(4-Chlorophenyl)-7-methyl-... (5a) 4-Cl-Ph, 7-Me 327.8 85% Anti-proliferative (HOP-92 cells)
N-(4-Methoxyphenyl)-2-Me-... (8) 4-MeO-Ph, 2-Me 339.4 68% Improved solubility (logP ~3.2)
N-(2-Morpholinylethyl)-... Morpholinylethyl 318.4 N/A Enhanced solubility (pKa 6.79)
N-Pentyl-2-(methylthio)-... (CAS 108831-86-3) Pentyl, SMe 437.6 N/A Moderate lipophilicity
Hydrazinothieno[2,3-d]pyrimidine Hydrazine ~250 (est.) N/A Antimicrobial activity

*Estimated molecular weight based on core structure (C11H14N3S) + octyl chain (C8H17).

Structure-Activity Relationships (SAR)

  • Lipophilicity : Longer alkyl chains (e.g., octyl vs. methyl) increase logP, enhancing blood-brain barrier penetration but risking metabolic instability.
  • Polar Groups : Methoxy or morpholine substituents improve solubility, critical for oral bioavailability .

Biological Activity

N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of increasing interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is C14H16N2SC_{14}H_{16}N_2S. Its structure features a tetrahydrobenzothieno moiety fused to a pyrimidine ring. The presence of the octyl group is significant for enhancing lipophilicity and potentially improving membrane permeability.

Biological Activity Overview

Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have reported that compounds related to this class show cytostatic effects against various cancer cell lines. For instance, azomethine derivatives have demonstrated promising antitumor properties through cell cycle arrest mechanisms .
  • Antitubercular Effects : Some derivatives have shown activity against Mycobacterium tuberculosis. This suggests potential for development as anti-tuberculosis agents .
  • Anti-inflammatory Properties : Compounds in this category also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine can be influenced by various structural modifications. Key findings include:

  • Substituent Variability : The nature and position of substituents on the aromatic ring significantly affect the compound's potency. For example, variations in alkyl chain length and functional groups can modulate biological activity .
  • Cyclic Structures : The presence of cyclic structures within the compound enhances interactions with biological targets, which is critical for its efficacy as a therapeutic agent .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antitumor Activity Study : A study evaluated the cytotoxic effects of various benzothienopyrimidine derivatives on human cancer cell lines. Results indicated that specific modifications led to increased apoptosis in cancer cells compared to controls .
  • Anti-inflammatory Activity : Research involving animal models showed that certain derivatives significantly reduced inflammation markers when administered in controlled doses .
  • Antitubercular Activity Assessment : In vitro testing against Mycobacterium tuberculosis revealed that some derivatives exhibited MIC values comparable to established antitubercular drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor12
Compound BAntitubercular6
Compound CAnti-inflammatory15

Q & A

Q. What synthetic routes are commonly employed to prepare N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

Q. How is the structural integrity of this compound validated during synthesis?

Characterization relies on 1H/13C NMR , LC-MS , and elemental analysis. For example:

  • 1H NMR : Peaks at δ 1.90–1.68 (m, 4H, cyclohexyl CH2), 2.41 (s, 3H, CH3), and 11.18 ppm (br s, NH) confirm the thienopyrimidine core and n-octyl substitution .
  • LC-MS : Molecular ion [M+H]+ at m/z 325.0 aligns with the calculated molecular weight .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 62.94%, H: 4.97%) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit antimicrobial activity against Pseudomonas aeruginosa (MIC: 8–32 µg/mL) and broad-spectrum inhibition in docking studies targeting TrmD enzymes . Structure-activity relationships (SAR) suggest that n-octyl substitution enhances lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target-specific activity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like TrmD or EGFR. For example:

  • Docking of N-octyl derivatives into TrmD’s active site (PDB: 4XCT) reveals hydrogen bonds with Asp92 and hydrophobic interactions with Ile88 .
  • Free energy calculations (MM-PBSA) quantify binding affinity, guiding substitutions at the 4-amine position .

Key Interaction Table :

TargetKey ResiduesInteraction TypeΔG (kcal/mol)
TrmDAsp92, Ile88H-bond, Hydrophobic-8.2
EGFRMet793, Lys745π-cation, Van der Waals-7.6

Q. How do contradictory data on antimicrobial activity across studies arise, and how can they be resolved?

Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for P. aeruginosa) may stem from:

  • Strain variability : Use of ATCC 10145 vs. clinical isolates with efflux pump overexpression .
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion . Mitigation strategies include standardizing protocols and testing against isogenic mutant strains (e.g., ΔTrmD) to confirm target specificity .

Q. What strategies are effective in improving the metabolic stability of this compound?

  • Isotere replacement : Substituting the thiophene ring with selenophene increases resistance to oxidative metabolism .
  • Prodrug design : Masking the 4-amine as a hydroxamic acid or carbamate improves plasma stability (t1/2 increased from 2h to 6h in rat models) .
  • Cyclization : Converting the n-octyl chain into a morpholine ring reduces CYP450-mediated degradation .

Q. What mechanistic insights explain its role as an Arf1 inhibitor in cancer therapy?

N-octyl derivatives (e.g., DU101/DU102 analogs) bind Arf1’s GTPase domain, disrupting COP-I vesicle formation and inducing senescence in cancer stem cells . Comparative studies with Brefeldin A (BFA) show similar inhibition of Golgi trafficking but reduced cytotoxicity (IC50: 1.2 µM vs. BFA’s 0.3 µM) .

Methodological Guidance

Q. How to design a robust SAR study for this scaffold?

  • Variable groups : Systematically modify the 4-amine (e.g., alkyl, aryl, heterocyclic) and thieno ring substituents.
  • Assays : Pair enzymatic inhibition (e.g., TrmD ATPase activity) with cellular viability (MTT assay) to differentiate target-specific vs. off-target effects .
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC50 .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

  • Solvent system : 2:1 v/v chloroform/methanol at 4°C yields needle-shaped crystals suitable for SHELX refinement .
  • Data collection : High-resolution (<1.0 Å) datasets at 100K using synchrotron radiation (λ = 0.8 Å) resolve the n-octyl chain’s conformation .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) to enhance bioavailability .

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